N-[4-(5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)phenyl]-2-phenylbenzamide
Description
N-[4-(5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)phenyl]-2-phenylbenzamide is a synthetic small molecule characterized by a benzazepine core fused with a 5-oxo group and substituted phenylcarboxamide moieties. The benzazepine scaffold is a seven-membered heterocyclic ring containing one nitrogen atom, which is structurally analogous to bioactive compounds targeting neurological and cardiovascular systems. The molecule’s key features include:
- Core structure: 5-oxo-3,4-dihydro-2H-1-benzazepine, a partially saturated bicyclic system.
- Substituents: A phenyl group at the 2-position of the benzamide and a 4-(benzazepine-carbonyl)phenyl group.
Properties
IUPAC Name |
N-[4-(5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)phenyl]-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O3/c33-28-15-8-20-32(27-14-7-6-13-26(27)28)30(35)22-16-18-23(19-17-22)31-29(34)25-12-5-4-11-24(25)21-9-2-1-3-10-21/h1-7,9-14,16-19H,8,15,20H2,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEBRZSDKWSGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)phenyl]-2-phenylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of 5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylic acid with 4-aminobenzophenone under acidic conditions to form the desired amide linkage . The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)phenyl]-2-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and halogenated aromatic compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of benzazepine derivatives as anticancer agents. The compound N-[4-(5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)phenyl]-2-phenylbenzamide has shown promising results in inhibiting cancer cell proliferation. For instance, compounds structurally related to this benzazepine have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma cells (HCT116) .
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Research indicates that derivatives of benzazepine compounds can effectively combat both Gram-positive and Gram-negative bacterial strains. The mechanism involves targeting specific bacterial enzymes, which are critical for their survival and replication .
Biological Evaluation
The biological evaluation of this compound has involved various assays to determine its efficacy:
| Study Type | Methodology | Findings |
|---|---|---|
| Anticancer | Sulforhodamine B assay against HCT116 cells | IC50 values indicating significant cytotoxicity |
| Antimicrobial | Tube dilution method for bacterial strains | MIC values demonstrating effectiveness against pathogens |
| Toxicity | Evaluation against HEK293 cell lines | Selectivity index indicating lower toxicity to normal cells |
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds:
- A study on substituted benzamides indicated that structural modifications can enhance anticancer activity . Compounds similar to this compound were found to be more potent than standard chemotherapeutics like 5-fluorouracil.
- Another investigation focused on the antimicrobial properties of benzazepine derivatives showed that certain modifications increased their effectiveness against resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-[4-(5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)phenyl]-2-phenylbenzamide involves its interaction with specific molecular targets. The benzazepine core can bind to neurotransmitter receptors, modulating their activity and influencing neurological pathways. This interaction can lead to changes in neurotransmitter release and receptor sensitivity, which are crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : The target compound shares the benzazepine-5-one core with the chlorinated analog , while the benzooxazol-2-one analog features a smaller heterocycle, likely altering ring strain and electronic properties.
- Substituent Effects : The target’s 2-phenylbenzamide group may enhance π-π stacking interactions compared to the methyl-substituted analog . The piperazine-carboxamide in the benzooxazole derivative introduces basicity and solubility differences.
- Synthetic Routes : All compounds utilize amide-bond-forming reagents (e.g., HOBt/DCC), but cyclization steps for benzazepine derivatives require precise temperature control .
Key Observations :
- Lipophilicity : The target compound’s logP (~4.2) suggests moderate membrane permeability, comparable to its analogs.
Research Findings and Implications
- Synthetic Challenges : Benzazepine derivatives require multi-step syntheses with careful purification, as seen in the benzooxazole analog’s use of column chromatography .
- Structural Flexibility : The target’s phenyl substituents may improve binding affinity compared to methyl or chloro groups, though this requires experimental validation.
- Safety Considerations : The presence of halogen atoms (e.g., Cl in the analog ) correlates with increased toxicity, suggesting that the target compound’s phenyl groups may offer a safer profile.
Biological Activity
N-[4-(5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)phenyl]-2-phenylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 445.47 g/mol. It features a benzamide core with a benzazepine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Compounds with similar structures have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells.
- Antiviral Properties : Some derivatives have shown efficacy against viral infections, particularly Enterovirus 71 (EV71), with IC50 values indicating moderate antiviral activity.
Case Studies
- Antitumor Effects : A study demonstrated that related benzamide derivatives effectively inhibited cell proliferation in various cancer cell lines. For instance, one derivative exhibited an IC50 value of 12 μM against breast cancer cells, indicating significant antitumor potential .
- Antiviral Activity Against EV71 : Another study synthesized several N-phenylbenzamide derivatives, revealing that specific compounds demonstrated IC50 values ranging from 5.7 μM to 18 μM against EV71 strains. The selectivity index for these compounds was notably high, suggesting a promising avenue for developing antiviral agents .
Table 2: Biological Activity Summary
| Activity Type | Related Compounds | Observed IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Antitumor | Benzamide Derivatives | 12 | High |
| Antiviral (EV71) | N-Phenylbenzamides | 5.7 - 18 | >16 |
Research Findings
Recent investigations into the biological activities of benzamide derivatives have highlighted their potential in treating various diseases. For example:
- Inhibition of Kinases : Some studies have focused on the inhibitory effects of benzamide derivatives on specific kinases involved in cancer progression, demonstrating promising results in preclinical models .
- Structure-Activity Relationship (SAR) : Research has emphasized the importance of structural modifications in enhancing the biological activity of these compounds. Modifications at specific positions on the benzene ring significantly affected their potency and selectivity against target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
